2,5-Diaminopyridine
Overview
Description
Synthesis Analysis
2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . It may be used in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers .Molecular Structure Analysis
The molecular structure of 2,5-Diaminopyridine is represented by the SMILES stringNc1ccc(N)nc1
. The InChI key is MIROPXUFDXCYLG-UHFFFAOYSA-N
. Chemical Reactions Analysis
2,5-Diaminopyridine is involved in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers . These polyimides form the precursor for preparing novel polyimide-silica composites .Physical And Chemical Properties Analysis
2,5-Diaminopyridine has a boiling point of 180 °C/12 mmHg (lit.) . It is a solid substance with a melting point of 110.3°C . It is soluble in water at 24 mg/mL (20 °C) .Scientific Research Applications
Pharmaceutical Intermediates and Hair Dye Components
- N-Methylation Process : 2,6-Diaminopyridine is used as a pharmaceutical intermediate and in hair dye formulations. The N-methylation process, an important chemical reaction, can be achieved with 2,6-diaminopyridine via a novel one-pot, one-step method. This method provides a selective and efficient approach for N-methylating 2,6-diaminopyridine with good yields, which is crucial for pharmaceutical and cosmetic industries (Nabati & Mahkam, 2014).
Physical and Thermal Property Modification
- Biofield Treatment Impact : The physical, thermal, and spectral properties of 2,6-Diaminopyridine can be significantly altered through biofield treatment. This treatment can affect the crystallite size, melting point, thermal decomposition temperature, and particle size, making it relevant in modifying the properties of materials used in pharmaceutical synthesis (Trivedi et al., 2015).
Corrosion Inhibition
- Synergistic Effect in Corrosion Inhibition : A combination of 2,6-diaminopyridine and tartaric acid shows a synergistic effect in inhibiting corrosion of mild steel in acidic environments. This application is significant in the field of materials science and engineering for protecting metal surfaces (Qiang et al., 2016).
Chemical Sensing Applications
- Diaminopyridine-Imprinted Polymer for Hair-Dye Assay : The use of 2,6-Diaminopyridine-imprinted polymer in conjunction with an electrochemical sensor demonstrates potential in detecting diaminopyridine derivatives in hair dyes. This application is relevant in quality control and safety testing in the cosmetic industry (Zhao & Hao, 2015).
Molecular Structure Studies
- Supramolecular Structures Formation : The formation of complex molecular structures utilizing 2,6-diaminopyridine and various organic acids has been explored. These studies contribute to our understanding of molecular interactions and supramolecular chemistry, which are vital in drug design and materials science (Jin et al., 2015).
Electronic and Catalytic Applications
- Electrocatalysis in Fuel Cells : 2,6-Diaminopyridine-based nitrogen-rich network polymers have shown promise as non-precious-metal catalysts in oxygen reduction reactions for microbial fuel cells. This application has significant implications for the development of sustainable and cost-effective energy sources (Zhao, Watanabe, & Hashimoto, 2012).
Safety And Hazards
2,5-Diaminopyridine is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
pyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROPXUFDXCYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195765 | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminopyridine | |
CAS RN |
4318-76-7 | |
Record name | 2,5-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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